Octanoyl L-Carnitine Chloride
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Overview
Description
Octanoyl L-Carnitine Chloride is a medium-chain acylcarnitine, specifically the octanoyl ester of L-carnitine. It is a physiologically active compound that plays a significant role in the transport of fatty acids into the mitochondria for β-oxidation. This compound is particularly important in metabolic processes and has been studied for its potential therapeutic applications in various medical conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octanoyl L-Carnitine Chloride typically involves the esterification of L-carnitine with octanoic acid. This reaction is usually catalyzed by an acid or base, and the product is purified through crystallization or chromatography. The reaction conditions often include the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to enhance solubility and reaction efficiency .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity levels. The use of automated systems and advanced purification techniques ensures the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Octanoyl L-Carnitine Chloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids or ketones.
Reduction: This can convert the ester group into an alcohol.
Substitution: The chloride ion can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as its alcohol, ketone, and substituted ester forms.
Scientific Research Applications
Octanoyl L-Carnitine Chloride has a wide range of applications in scientific research:
Mechanism of Action
Octanoyl L-Carnitine Chloride exerts its effects by facilitating the transport of fatty acids into the mitochondria, where they undergo β-oxidation to produce energy. The compound interacts with carnitine acyltransferases, which catalyze the transfer of the acyl group from CoA to carnitine, forming acylcarnitine. This process is crucial for maintaining energy homeostasis, especially during periods of increased energy demand .
Comparison with Similar Compounds
Similar Compounds
Decanoyl L-Carnitine: Another medium-chain acylcarnitine with a ten-carbon chain.
Palmitoyl L-Carnitine: A long-chain acylcarnitine with a sixteen-carbon chain.
Myristoyl L-Carnitine: A medium-chain acylcarnitine with a fourteen-carbon chain.
Uniqueness
Octanoyl L-Carnitine Chloride is unique due to its specific chain length, which allows it to be efficiently utilized in metabolic processes without the complications associated with longer-chain acylcarnitines. Its solubility and stability also make it a preferred choice for various research applications .
Properties
IUPAC Name |
[(2R)-3-carboxy-2-octanoyloxypropyl]-trimethylazanium;chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29NO4.ClH/c1-5-6-7-8-9-10-15(19)20-13(11-14(17)18)12-16(2,3)4;/h13H,5-12H2,1-4H3;1H/t13-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYMFUYYXIJGKKU-BTQNPOSSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC(=O)O[C@H](CC(=O)O)C[N+](C)(C)C.[Cl-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30ClNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.85 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.